6'-bromo-2',3'-dihydrospiro[1,3-dioxolane-2,1'-inden]-3'-one
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Overview
Description
6’-Bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a bromine atom attached to an indene moiety, which is fused with a 1,3-dioxolane ring. The presence of the bromine atom and the spirocyclic framework imparts distinct chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indene and bromine.
Bromination: Indene undergoes bromination using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. This step introduces the bromine atom at the 6’ position of the indene ring.
Spirocyclization: The brominated indene is then reacted with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction forms the spirocyclic 1,3-dioxolane ring, resulting in the formation of 6’-bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6’-Bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be employed to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of de-brominated or partially reduced products.
Scientific Research Applications
6’-Bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6’-bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure and bromine atom can influence its binding affinity and specificity towards these targets, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6’-Chloro-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one
- 6’-Fluoro-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one
- 6’-Iodo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one
Uniqueness
Compared to its analogs, 6’-bromo-2’,3’-dihydrospiro[1,3-dioxolane-2,1’-inden]-3’-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
CAS No. |
2379413-37-1 |
---|---|
Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.1 |
Purity |
95 |
Origin of Product |
United States |
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